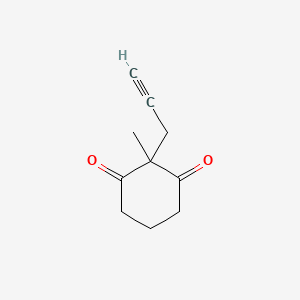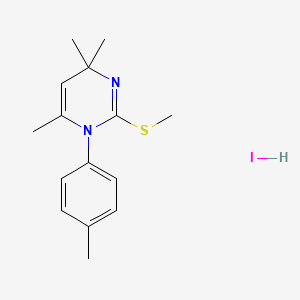![molecular formula C23H21N B14681710 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline CAS No. 38532-94-4](/img/structure/B14681710.png)
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline is an organic compound that features an anthracene moiety linked to a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline typically involves the reaction of 9-anthraldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. One common method is the condensation reaction followed by reduction. For example, 9-anthraldehyde can be reacted with N,N-dimethylaniline in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Mechanism of Action
The mechanism of action of 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline involves its interaction with molecular targets through its aromatic and amine groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which influence its behavior in various applications. In biological systems, it may interact with cellular components, affecting processes such as fluorescence and signal transduction .
Comparison with Similar Compounds
Similar Compounds
9-Methylanthracene: Similar in structure but lacks the dimethylaniline group.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of the dimethylaniline moiety.
4-[(Anthracen-9-YL)methyl]amino-benzoic acid: Similar structure but with a carboxylic acid group instead of the dimethylaniline group
Uniqueness
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline is unique due to the presence of both the anthracene and dimethylaniline groups, which confer distinct photophysical properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic and optical characteristics .
Properties
CAS No. |
38532-94-4 |
|---|---|
Molecular Formula |
C23H21N |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H21N/c1-24(2)20-13-11-17(12-14-20)15-23-21-9-5-3-7-18(21)16-19-8-4-6-10-22(19)23/h3-14,16H,15H2,1-2H3 |
InChI Key |
YHWFLGBUOBHOEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


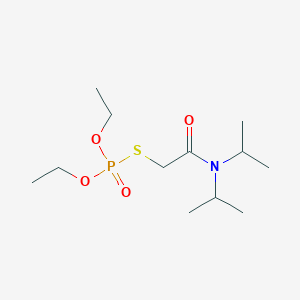

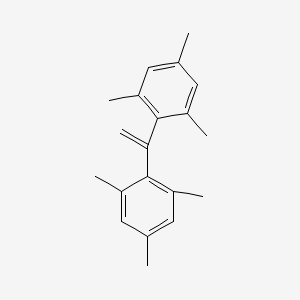

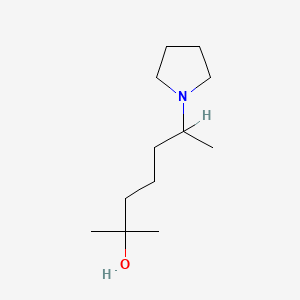

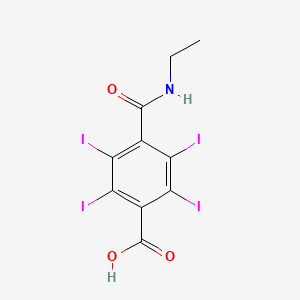
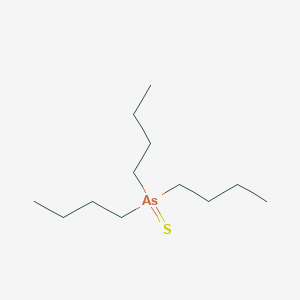

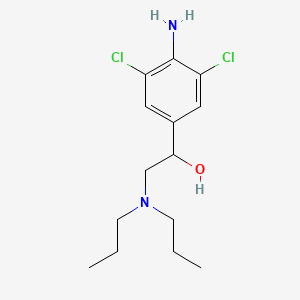
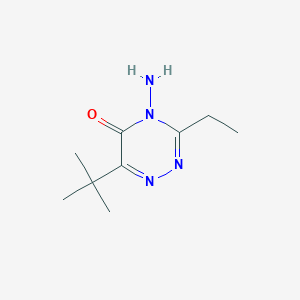
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
